Lithium chloride hydrate

Catalog No.
S1512129
CAS No.
16712-20-2
M.F
ClLi.H2O
ClH2LiO
M. Wt
60.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium chloride hydrate

CAS Number

16712-20-2

Product Name

Lithium chloride hydrate

IUPAC Name

lithium;chloride;hydrate

Molecular Formula

ClLi.H2O
ClH2LiO

Molecular Weight

60.4 g/mol

InChI

InChI=1S/ClH.Li.H2O/h1H;;1H2/q;+1;/p-1

InChI Key

VXJIMUZIBHBWBV-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

[Li+].O.[Cl-]

Isomeric SMILES

[Li+].O.[Cl-]

The exact mass of the compound Lithium chloride monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium chloride hydrate (CAS 16712-20-2), primarily encountered as the monohydrate (LiCl·H2O), is a stable, crystalline source of lithium and chloride widely utilized in advanced material synthesis, thermochemical energy storage, and electrolyte formulation. Unlike its anhydrous counterpart, which is notoriously hygroscopic and deliquescent, the hydrate form offers predictable stoichiometry and structural stability under standard ambient conditions. This makes it a highly procurement-relevant choice for aqueous systems, hydrated melts, and large-scale manufacturing processes where precise mass-to-mole conversion is critical but continuous inert-atmosphere handling is economically or operationally impractical [1].

Substituting anhydrous lithium chloride for lithium chloride hydrate often fails due to extreme differences in hygroscopicity, dissolution thermodynamics, and crystal lattice behavior. Anhydrous LiCl deliquesces rapidly at relative humidities as low as 11-12% at room temperature, leading to severe stoichiometric drift during ambient weighing and handling[1]. Furthermore, dissolving anhydrous LiCl in water or polar solvents releases nearly double the exothermic heat compared to the monohydrate, which can cause localized boiling or thermal degradation of sensitive co-solvents in concentrated formulations [2]. Finally, the cubic lattice of anhydrous LiCl is more prone to incorporating sodium impurities, whereas the tetragonal lattice of the monohydrate naturally rejects them, making the hydrate uniquely suited for downstream ultra-high-purity applications[3].

Stoichiometric Precision and Ambient Handling Stability

Anhydrous lithium chloride is extremely hygroscopic, undergoing a first-order deliquescence phase transformation to a saturated solution at a relative humidity (RH) of approximately 11-12% at 20-30 °C [1]. This rapid moisture uptake makes accurate weighing and mass-to-mole conversion nearly impossible outside of a controlled glovebox environment. In contrast, lithium chloride monohydrate is already structurally stable with its hydration water, allowing for precise, reproducible stoichiometric dosing in standard ambient laboratory or manufacturing conditions [1].

Evidence DimensionDeliquescence threshold and weighing stability
Target Compound DataLiCl·H2O maintains stable mass for accurate ambient weighing.
Comparator Or BaselineAnhydrous LiCl deliquesces at ~11-12% RH, causing rapid mass drift.
Quantified DifferenceComplete elimination of ambient moisture-induced stoichiometric error.
ConditionsAmbient laboratory/manufacturing weighing (20-30 °C).

Eliminates the need for costly inert-atmosphere handling when preparing aqueous solutions or hydrated melts, preventing critical dosing errors.

Exothermic Control in Concentrated Electrolyte Formulation

The preparation of highly concentrated 'water-in-salt' electrolytes or deep eutectic solvents requires dissolving large quantities of salt, which can generate dangerous localized heating. The molar enthalpy of solution at infinite dilution for anhydrous LiCl is highly exothermic at -36.65 kJ/mol (at 298.15 K)[1]. By utilizing lithium chloride monohydrate, the enthalpy of solution is drastically reduced to -18.56 kJ/mol [1]. This nearly 50% reduction in released heat prevents the thermal degradation of sensitive polymer separators or organic co-solvents during large-scale formulation.

Evidence DimensionMolar enthalpy of solution (ΔsolHm∞) at 298.15 K
Target Compound Data-18.56 kJ/mol (LiCl·H2O)
Comparator Or Baseline-36.65 kJ/mol (Anhydrous LiCl)
Quantified Difference~49.3% reduction in exothermic heat release during dissolution.
ConditionsAqueous dissolution at 298.15 K.

Prevents localized boiling and thermal degradation of sensitive co-solvents during the industrial scale-up of concentrated electrolytes.

High-Capacity Thermochemical Energy Storage Density

For low-grade waste heat recovery and thermochemical energy storage (TES), the reversible dehydration/hydration cycle of lithium chloride hydrate offers exceptional performance. When incorporated into vapor-permeable PDMS composite foams, the LiCl·H2O system achieves an energy storage density of 1854 kJ/kg (323 kWh/m³) [1]. Even in alumina (γ-Al2O3) composites, the monohydrate monomer yields a heat storage density of 714.7 kJ/kg [2]. This vastly outperforms conventional sensible or latent heat storage materials, making the hydrate a premium active phase-change material.

Evidence DimensionHeat storage density (HSD)
Target Compound DataUp to 1854 kJ/kg in PDMS composite foams.
Comparator Or BaselineConventional low-grade heat storage materials (typically <500 kJ/kg).
Quantified Difference>3x higher energy density than standard sensible/latent heat baselines.
ConditionsReversible dehydration/hydration cycle under low-temperature heat (<150 °C).

Makes the compound an optimal, high-capacity precursor for compact thermochemical energy storage and liquid desiccant cooling systems.

Lattice-Driven Sodium Impurity Rejection

In the production of ultra-high-purity lithium precursors, sodium contamination is a persistent challenge. The cubic crystal lattice of anhydrous lithium chloride is prone to incorporating sodium impurities during crystallization. However, the tetragonal crystal shape of lithium chloride monohydrate naturally facilitates the rejection of sodium from the lattice [1]. Industrial crystallization processes specifically leverage the monohydrate phase (which dominates between 20 °C and 100 °C) to achieve sodium concentrations below 50 ppm before thermal conversion to the anhydrous form [1].

Evidence DimensionSodium (Na) impurity incorporation during crystallization
Target Compound DataTetragonal lattice (LiCl·H2O) rejects Na, enabling <50 ppm purity.
Comparator Or BaselineCubic lattice (Anhydrous LiCl) incorporates higher Na levels.
Quantified DifferenceStructural rejection of Na impurities leading to ultra-high purity (<50 ppm).
ConditionsSerial crystallization between 20 °C and 100 °C.

Buyers requiring ultra-low sodium lithium precursors for battery or pharmaceutical applications can rely on the monohydrate's lattice-driven purity profile.

Aqueous 'Water-in-Salt' Electrolytes

In the formulation of highly concentrated aqueous electrolytes for next-generation batteries, using lithium chloride hydrate provides the exact stoichiometric water required while minimizing the intense dissolution exotherm (-18.56 kJ/mol vs -36.65 kJ/mol) that could otherwise degrade polymer separators or co-solvents[1].

Thermochemical Energy Storage (TES) Systems

The compound is utilized as the active phase-change material in liquid desiccants or composite foams (e.g., LiCl-PDMS) for low-grade waste heat recovery, leveraging its massive energy storage density of up to 1854 kJ/kg during the reversible hydration/dehydration cycle[2].

Deep Eutectic Solvents (DES) and Hydrated Melts

Serves as a stable, easily weighable hydrogen-bond acceptor precursor in ambient conditions. Its inherent stability against deliquescence at standard room humidity avoids the strict glovebox requirements of anhydrous LiCl, ensuring precise mass-to-mole ratios in DES synthesis[2].

Ultra-High-Purity Precursor Synthesis

Procured as an intermediate in producing ultra-pure lithium salts (<50 ppm Na), taking advantage of the monohydrate's tetragonal lattice which naturally rejects sodium impurities during crystallization far better than the anhydrous cubic lattice [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

59.9954208 Da

Monoisotopic Mass

59.9954208 Da

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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